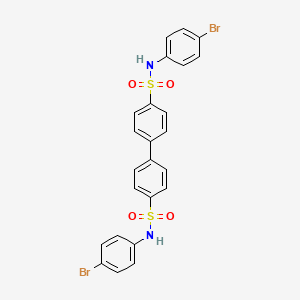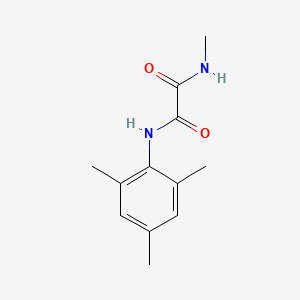
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide, also known as CNPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CNPPB belongs to the class of benzamide compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception. 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has also been reported to inhibit the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Moreover, 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Wirkmechanismus
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of various ion channels and receptors through different mechanisms. For instance, 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been reported to inhibit the activity of the GABA-A receptor by binding to a site on the receptor that is distinct from the benzodiazepine binding site. Similarly, 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of the TRPV1 channel by binding to a site on the channel that is distinct from the capsaicin binding site.
Biochemical and Physiological Effects:
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been shown to have diverse biochemical and physiological effects. For instance, 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been reported to increase the release of dopamine in the striatum, which is involved in reward processing. Moreover, 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been shown to decrease the release of glutamate in the hippocampus, which is involved in learning and memory. Additionally, 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been reported to decrease the expression of inflammatory cytokines in the brain, which are involved in the pathogenesis of neuroinflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has several advantages for lab experiments. For instance, it has high purity and good yields, which makes it suitable for biochemical and pharmacological assays. Moreover, it has been extensively studied for its potential applications in neuroscience research, which makes it a well-established tool for investigating ion channels and receptors. However, 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide also has some limitations. For instance, its mechanism of action is not fully understood, which makes it difficult to interpret its effects on ion channels and receptors. Additionally, its potential off-target effects need to be carefully considered when interpreting its effects on biological systems.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide. For instance, more studies are needed to elucidate its mechanism of action on ion channels and receptors. Moreover, its potential applications in the treatment of neuroinflammatory diseases need to be further explored. Additionally, more studies are needed to investigate its effects on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Finally, the development of more selective and potent analogs of 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide could lead to the discovery of novel therapeutic agents for various neurological disorders.
Conclusion:
In conclusion, 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. It has been shown to modulate the activity of various ion channels and receptors, and has diverse biochemical and physiological effects. While it has several advantages for lab experiments, its mechanism of action is not fully understood, and its potential off-target effects need to be carefully considered. There are several future directions for research on 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide, which could lead to the discovery of novel therapeutic agents for various neurological disorders.
Synthesemethoden
The synthesis of 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-phenylpropylamine in the presence of thionyl chloride. The resulting product is then treated with ammonium hydroxide to yield 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide. This method has been reported to yield high purity 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide with good yields.
Eigenschaften
IUPAC Name |
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-15-9-8-13(19(21)22)11-14(15)16(20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGYCZQMHXSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)
